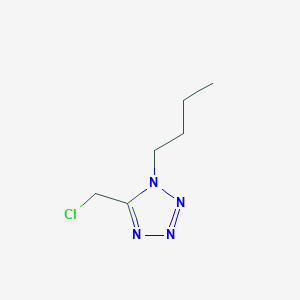

1-丁基-5-(氯甲基)-1H-四唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Butyl-5-(chloromethyl)-1H-tetrazole is a derivative of tetrazole, a class of synthetic heterocycles that have found extensive applications in various fields such as organic chemistry, coordination chemistry, the photographic industry, explosives, and particularly in medicinal chemistry. Tetrazoles are known for their role as non-classical bioisosteres of carboxylic acids, offering similar acidities but with increased lipophilicity and metabolic resistance, which is crucial in drug design .

Synthesis Analysis

The synthesis of 5-substituted tetrazoles, such as 1-butyl-5-(chloromethyl)-1H-tetrazole, can be achieved through various methods. These methods include reactions in acidic media, Lewis acid catalysis, and the use of organometallic or organosilicon azides. The Stille reaction, a palladium-catalyzed cross-coupling process, is one such method that has been employed to synthesize 5-aryl- and 5-heteroaryl-1H-tetrazoles from aryl- and heteroaryl-halides, which could be adapted for the synthesis of 1-butyl-5-(chloromethyl)-1H-tetrazole .

Molecular Structure Analysis

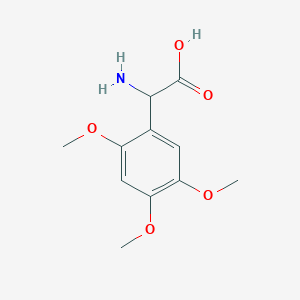

The molecular structure of tetrazole derivatives is characterized by a ring consisting of four nitrogen atoms and one carbon atom. The substitution at the 5-position, such as the chloromethyl group in 1-butyl-5-(chloromethyl)-1H-tetrazole, can influence the molecular geometry and electronic distribution, which in turn affects the compound's reactivity and interaction with metal ions in coordination complexes .

Chemical Reactions Analysis

Tetrazoles can participate in various chemical reactions due to their reactive nitrogen atoms. For instance, the alkylation of 5-substituted tetrazoles can lead to the formation of isomeric 1- and 2-substituted tetrazoles. The selectivity of this reaction can be influenced by the steric and electronic properties of the substituents, as demonstrated by the selective 1-substitution reaction of tetrazoles using different alkylating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-butyl-5-(chloromethyl)-1H-tetrazole would be influenced by its tetrazole core and the substituents attached to it. Tetrazoles are generally known for their high nitrogen content, which contributes to their explosive properties and their utility in the photographic industry. The lipophilicity and metabolic stability imparted by the butyl and chloromethyl groups would be particularly relevant in the context of medicinal chemistry, where these properties are crucial for drug absorption and resistance to metabolic degradation .

科学研究应用

催化和合成

1-丁基-5-(氯甲基)-1H-四唑参与了催化和合成应用。例如,一系列5-取代的1H-四唑,包括1-丁基-5-(氯甲基)-1H-四唑,是通过[3+2]环加成反应合成的。这些化合物作为新型四唑离子液体(ILs)的构建模块,展示了它们在各种化学合成中的潜力(Aridoss & Laali, 2011)。

药物化学

1-丁基-5-(氯甲基)-1H-四唑及其衍生物在药物化学中起着重要作用。它们作为羧酸的生物同位素替代物,增强了相关药物的亲脂性和代谢抵抗力。这种生物同位素对于临床药物的设计和功效至关重要(Mittal & Awasthi, 2019)。

材料科学

在材料科学中,1-丁基-5-(氯甲基)-1H-四唑的衍生物,如二甲基1,1'-丁二基-1,4-二酰基(5-甲基-1H-吡唑-3-羧酸酯),已被研究其防腐性能。这些化合物在酸性条件下显示出作为钢铁腐蚀抑制剂的有希望的结果,突显了它们在防护涂层和材料保护中的潜在应用(Ouali et al., 2013)。

安全和危害

The safety data sheet (SDS) for 1-butyl-5-(chloromethyl)-1H-tetrazole includes information on hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

属性

IUPAC Name |

1-butyl-5-(chloromethyl)tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClN4/c1-2-3-4-11-6(5-7)8-9-10-11/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQRBJRVTTBHFAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=N1)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407101 |

Source

|

| Record name | 1-Butyl-5-(chloromethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-butyl-5-(chloromethyl)-1H-tetrazole | |

CAS RN |

37468-43-2 |

Source

|

| Record name | 1-Butyl-5-(chloromethyl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-anilino-N'-({4-[(4-fluorobenzyl)oxy]phenyl}methylene)acetohydrazide](/img/structure/B1276116.png)

![4-Amino-4-[4-(6-chloro-2-pyridinyl)piperazino]-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B1276126.png)

![2-[(4-Methylbenzyl)sulfanyl]aniline](/img/structure/B1276135.png)